3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
Overview
Description
“3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine” is a chemical compound with the molecular formula C14H9BrN2S. Its molecular weight is 317.21 g/mol . This compound is also known by other synonyms such as “4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazole” and "4-(4-bromophenyl)-2-(3-pyridyl)-1,3-thiazole" .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .Molecular Structure Analysis
The molecular structure of “3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine” can be represented by the canonical SMILES string: C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br .Chemical Reactions Analysis
The compound “3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine” is likely to participate in reactions that are typical for thiazoles and pyridines. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
The compound “3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine” has a molecular weight of 317.21 g/mol. It has a XLogP3-AA value of 3.9, indicating its lipophilicity. It has no hydrogen bond donors but has three hydrogen bond acceptors. The compound has two rotatable bonds. Its exact mass and monoisotopic mass are 315.96698 g/mol. The topological polar surface area is 54 Ų. The compound has a complexity of 269 .Scientific Research Applications
- Researchers have synthesized derivatives of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine and evaluated their cytotoxicity on human tumor cell lines. One compound demonstrated potent effects against prostate cancer .
Antitumor and Cytotoxic Activity
Materials Science and Surface Chemistry
Organic Synthesis and Polymer Chemistry
Future Directions
The future directions for “3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by thiazoles, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-12-5-3-10(4-6-12)13-9-18-14(17-13)11-2-1-7-16-8-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAFGTVYJRCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270408 | |
Record name | 3-[4-(4-Bromophenyl)-2-thiazolyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine | |
CAS RN |
70031-93-5 | |
Record name | 3-[4-(4-Bromophenyl)-2-thiazolyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70031-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(4-Bromophenyl)-2-thiazolyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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